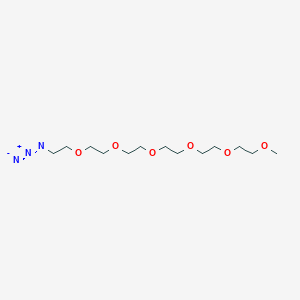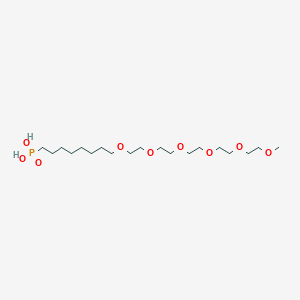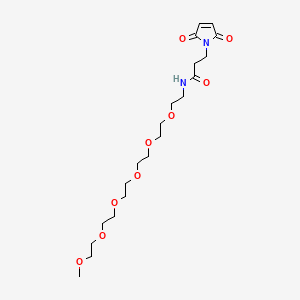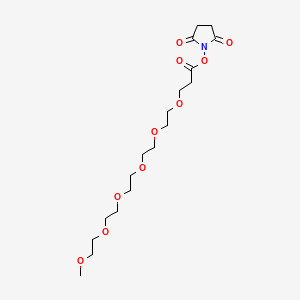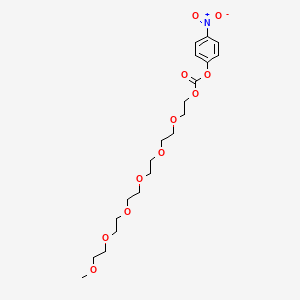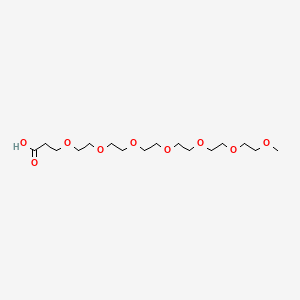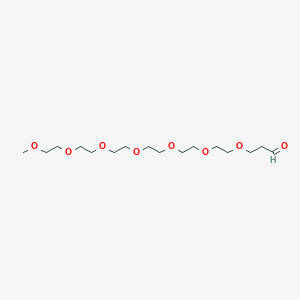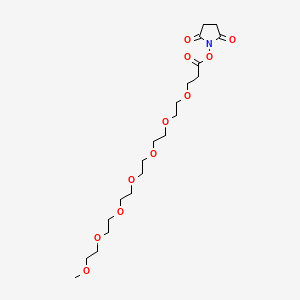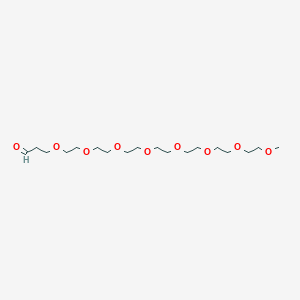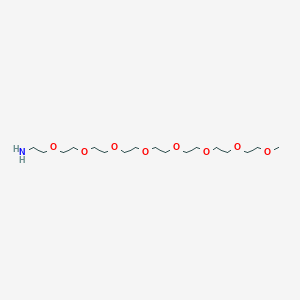
MTC420
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTC420 is a anti-tuberculosis agent. This compound displays acceptable anti-tuberculosis activity (Mtb IC50 =525 nM, Mtb Wayne IC50 = 76 nM and MDR Mtb patient isolates IC50 = 140 nM) and favourable pharmacokinetic and toxicological profiles.
Aplicaciones Científicas De Investigación
Many-Task Computing (MTC) in Scientific Research
- MTCProv: A Provenance Query Framework (Gadelha et al., 2012): Discusses a framework for querying provenance data in many-task scientific computing, enhancing the recording and querying of computational experiments.
- In-Memory Runtime File Systems for MTC Applications (Uta et al., 2014): Explores file systems for many-task computing applications in scientific computations.
Magnetization Transfer Contrast (MTC) in Medical Imaging
- Quantitative Interpretation of Magnetization Transfer (Henkelman et al., 1993): Provides a quantitative model for magnetization transfer contrast experiments using an agar gel model.
- MTC and Chemical Exchange Saturation Transfer MRI (Zijl et al., 2017): Discusses the use of magnetization transfer contrast and chemical exchange saturation transfer in MRI for molecular information access.
Applications of Mitochondrial DNA (mtDNA) Analysis
- Applications in Conservation (Moritz, 1994): Reviews the use of mitochondrial DNA analysis in species conservation and management.
- The Incomplete Natural History of Mitochondria (Ballard & Whitlock, 2004): Reflects on the biology of mitochondria and opportunities for evolutionary studies.
Propiedades
Número CAS |
2088930-66-7 |
|---|---|
Fórmula molecular |
C20H16F4N2O |
Peso molecular |
376.3546 |
Nombre IUPAC |
2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one |
InChI |
InChI=1S/C20H16F4N2O/c1-11-18(25-16-9-13(21)8-15(22)17(16)19(11)27)12-2-4-14(5-3-12)26-7-6-20(23,24)10-26/h2-5,8-9H,6-7,10H2,1H3,(H,25,27) |
Clave InChI |
FFUXCAUWEZSJRC-UHFFFAOYSA-N |
SMILES |
FC1=C2C(NC(C3=CC=C(N4CCC(F)(F)C4)C=C3)=C(C)C2=O)=CC(F)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MTC420; MTC-420; MTC 420. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



